methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
Description
Historical Evolution and Significance of the Bicyclo[1.1.1]pentane (BCP) Scaffold
The journey of the bicyclo[1.1.1]pentane scaffold began with its first synthesis in 1964 by Wiberg and co-workers. acs.org Initially, this molecule was primarily of interest for its unusual bonding and high degree of strain. acs.orggoogle.com For decades, the synthetic challenges associated with its creation limited its practical applications. acs.org However, the development of more efficient synthetic routes, particularly from [1.1.1]propellane, has led to a surge in interest in BCPs over the past decade. acs.orgnih.gov This has established BCPs as crucial components in drug design, offering a pathway to escape the "flatland" of traditional aromatic compounds and explore three-dimensional chemical space. nih.govnih.gov The significance of the BCP scaffold now lies in its ability to act as a bioisostere for common medicinal chemistry motifs, leading to improved physicochemical and pharmacological properties of drug candidates. nih.govsemanticscholar.orgnih.gov
Conformational Features and Strain Energy in BCPs and Derivatives
The BCP core is characterized by a rigid, propeller-like shape. chemrxiv.org This rigidity is a direct consequence of its strained bicyclic structure, which is composed of three fused cyclobutane (B1203170) rings. acs.org The strain energy of bicyclo[1.1.1]pentane is considerable, estimated to be around 66.6 kcal/mol. acs.org Despite this high strain, BCPs are generally kinetically stable and resistant to ring-opening reactions. acs.org This stability is a key attribute that allows for their incorporation into larger, more complex molecules. The unique geometry of the BCP scaffold enforces a linear or near-linear arrangement of substituents at the bridgehead positions (C1 and C3), with a defined distance between them. nih.govsemanticscholar.org This fixed orientation is crucial for its function as a bioisostere.
| Property | Value |
| Strain Energy | ~66.6 kcal/mol |
| C1-C3 Distance | ~1.85 Å |
| Substituent Exit Vector | 180° |
BCPs as Saturated Bioisosteres in Advanced Organic Synthesis
A primary driver for the widespread adoption of BCPs in contemporary research is their role as saturated bioisosteres. nih.govthieme-connect.com Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The three-dimensional nature of BCPs offers advantages over the planar aromatic rings they often replace, such as improved solubility, metabolic stability, and novel intellectual property opportunities. nih.govacs.org
The most prominent application of the BCP scaffold is as a bioisostere for para-disubstituted benzene (B151609) rings. nih.govsemanticscholar.org The bridgehead positions of the BCP core perfectly replicate the 180° exit vector of a para-substituted arene, providing a similar spatial arrangement for interacting with biological targets. nih.govsemanticscholar.org While the distance between the substituents is slightly shorter than in a corresponding benzene ring, this mimicry has proven effective in maintaining or even enhancing biological activity in numerous drug candidates. nih.gov This substitution can lead to improved pharmacokinetic profiles, including increased aqueous solubility and metabolic stability. researchgate.netrsc.org
| Scaffold | Substituent Exit Vector | Inter-substituent Distance |
| Bicyclo[1.1.1]pentane | 180° | ~1.85 Å |
| Para-disubstituted Benzene | 180° | ~2.8 Å |
Beyond arene mimicry, BCPs have also been successfully employed as bioisosteres for internal alkynes and tert-butyl groups. nih.govlboro.ac.uk The linear geometry of the 1,3-disubstituted BCP scaffold makes it an excellent replacement for the linear alkyne linker, often with improved stability and synthetic accessibility. nih.gov When monosubstituted, the bulky and rigid nature of the BCP cage can serve as a surrogate for a tert-butyl group, influencing molecular conformation and receptor binding. lboro.ac.uk
The introduction of a BCP core into a molecule inherently increases its three-dimensionality, a concept often referred to as "escaping from flatland". nih.gov This increased sp³ character can lead to improved physicochemical properties, such as enhanced solubility and reduced toxicity. thieme-connect.comlboro.ac.uk The rigid nature of the BCP scaffold also imparts a high degree of conformational restriction, locking substituents into well-defined spatial orientations. researchgate.net This pre-organization can be advantageous for binding to biological targets by reducing the entropic penalty of binding.
Overview of Research Methodologies Applied to BCP Systems
The synthesis of functionalized BCPs has been a major focus of research. The most common precursor for the synthesis of BCPs is [1.1.1]propellane. nih.govlboro.ac.uk Methodologies for the functionalization of [1.1.1]propellane include:
Radical Additions: Free radical reactions are a powerful tool for the formation of C-C and C-heteroatom bonds at the bridgehead positions of the BCP core. nih.govnih.gov
Anionic Additions: Organometallic reagents, such as Grignard reagents and organolithiums, can add to [1.1.1]propellane to generate functionalized BCPs. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for the synthesis of a wide range of BCP derivatives. acs.org
Transition Metal Catalysis: Transition metal-catalyzed cross-coupling reactions are employed to further elaborate the BCP scaffold. nih.gov
The compound at the center of this article, methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate, is a key building block synthesized through these methodologies. Its utility lies in the presence of two distinct functional handles: an ester, which can be hydrolyzed to a carboxylic acid, and an iodine atom, which is amenable to a wide range of cross-coupling reactions. This allows for the sequential and selective introduction of different substituents at the two bridgehead positions, making it a valuable tool for the synthesis of diverse BCP-containing molecules.
Properties
CAS No. |
141046-59-5 |
|---|---|
Molecular Formula |
C7H9IO2 |
Molecular Weight |
252 |
Purity |
95 |
Origin of Product |
United States |
Applications of Methyl 3 Iodobicyclo 1.1.1 Pentane 1 Carboxylate As a Synthetic Building Block
Construction of Complex BCP-Containing Architectures
The rigid, linear BCP scaffold provides a unique three-dimensional framework that is increasingly incorporated into novel molecular designs. Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is a key entry point for accessing a wide array of substituted BCP derivatives.
The functional handles on this compound and related BCP-iodides allow for a variety of transformations to generate multiply substituted BCPs. The carbon-iodine bond is particularly reactive and can be engaged in numerous coupling and functionalization reactions. For instance, iodo-BCPs can be transformed into the corresponding organometallic reagents, such as BCP-Grignard adducts. These intermediates can then react with a range of electrophiles to install diverse substituents at the bridgehead position. acs.org
A powerful strategy for creating highly substituted BCPs involves the 1,2-metalate rearrangement of BCP-boronate complexes. acs.org This method allows for the modular synthesis of diverse BCPs with multiple points for diversification. Furthermore, radical reactions on the BCP core, often initiated from the corresponding iodo-derivative or via addition to [1.1.1]propellane, provide access to a wide variety of 1,3-disubstituted BCPs. thieme-connect.com These methods have been instrumental in expanding the synthetic toolkit available to chemists, enabling the creation of complex molecules that were previously inaccessible. acs.org
Below is a table summarizing methods for the synthesis of multiply substituted BCPs starting from BCP-iodide precursors.
| Starting Material Precursor | Reaction Type | Reagents/Conditions | Resulting Substitution Pattern |
| Iodo-BCP | Grignard Formation & Electrophilic Trapping | Mg, then various electrophiles (e.g., CO2, aldehydes) | 1,3-Disubstituted BCP |
| Iodo-BCP | Metal-Halogen Exchange & Boronic Ester Trapping | t-BuLi, then Vinyl Boronic Esters | Highly Substituted BCPs via 1,2-metalate rearrangement |
| [1.1.1]Propellane | Radical Addition | Organoiodide | 3-Substituted 1-iodobicyclo[1.1.1]pentanes |
| BCP-Carboxylic Acid | Decarboxylative Iodination | Visible light, Iodo-hydantoin | Iodo-BCP intermediate for further functionalization |
The development of asymmetric methods to synthesize chiral BCPs is crucial for their application in medicinal chemistry, as stereochemistry often dictates biological activity. While BCPs themselves are achiral, the introduction of a stereocenter adjacent to the cage, often referred to as "chiral-at-BCP," creates valuable chiral building blocks. nih.govnih.gov
Catalytic asymmetric methodologies have been developed to access these enantioenriched derivatives. One notable approach involves the enantioselective C–H functionalization of 1-substituted BCPs. Using chiral dirhodium catalysts, intermolecular sp3 C–H insertion reactions with donor/acceptor diazo compounds can forge a new C-C bond at the tertiary position, creating a proximal stereocenter with high enantioselectivity (up to 94% ee). nsf.gov Another powerful, transition-metal-free method is the three-component asymmetric allylic alkylation. This reaction couples [1.1.1]propellane, a Grignard reagent, and an allylic phosphate, catalyzed by an N-heterocyclic carbene (NHC), to yield α-chiral 1,3-difunctionalized BCPs with excellent regio- and enantioselectivity. nih.gov
These methods transform simple BCP precursors into complex, chiral molecules, significantly expanding the accessible chemical space for drug discovery programs. nih.gov
Role in Click Chemistry for Modular Synthesis
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a robust and highly efficient method for joining molecular fragments. researchgate.net this compound is readily converted into azide (B81097) or alkyne derivatives, making it an ideal building block for modular synthesis using this powerful ligation chemistry.
The conversion of the iodo group in a BCP scaffold to an azide is a key transformation. For example, 1-azido-3-iodobicyclo[1.1.1]pentane, a closely related derivative, serves as a versatile precursor for BCP-triazole building blocks. nih.gov This azide can undergo CuAAC reactions with a wide array of terminal alkynes to form stable 1,4-disubstituted 1,2,3-triazole linkages. researchgate.netchemrxiv.org The resulting BCP-triazole conjugate combines the desirable properties of the BCP core with the chemical stability and hydrogen bonding capabilities of the triazole ring, which can itself act as a bioisostere. researchgate.net This modular approach allows for the rapid assembly of diverse compound libraries by simply varying the alkyne coupling partner. researchgate.net
Furthermore, the reactivity of 1-azido-3-iodobicyclo[1.1.1]pentane under click conditions can be tuned to produce more complex structures. It is possible to access 5-iodo-1,4,5-trisubstituted triazoles and 5-alkynylated 1,4,5-trisubstituted triazoles, providing additional points for diversification in a modular or one-pot fashion. nih.gov
The modularity of click chemistry has been exploited to append large, functional macrocyclic systems like porphyrinoids onto the BCP scaffold. nih.govchemrxiv.org Porphyrins and related macrocycles have applications in photodynamic therapy, catalysis, and materials science. nih.govnih.gov By functionalizing a porphyrin with an alkyne group and a BCP with an azide (derived from the corresponding iodide), the two units can be efficiently linked via a CuAAC reaction. nih.govchemrxiv.org This strategy has been successfully used to synthesize BCP-porphyrin conjugates, creating novel hybrid molecules that merge the unique geometric and electronic properties of both components. chemrxiv.orgchemrxiv.org This approach provides a reliable method for constructing complex, three-dimensional structures for advanced applications. nih.govresearchgate.net
Precursor for Bicyclo[1.1.0]butane Frameworks
Beyond its use in constructing BCP-containing molecules, this compound and related iodo-BCPs are valuable precursors for the synthesis of even more highly strained bicyclo[1.1.0]butane (BCB) frameworks. chemrxiv.orgresearchgate.net BCBs are of interest as covalent modifiers in drug discovery and as sp3-rich building blocks. chemrxiv.org
A convenient two-step process has been developed to convert commercially available BCP-carboxylic acids into substituted BCBs. chemrxiv.orgnih.gov The first step involves a decarboxylative iodination, such as a photo-Hunsdiecker reaction, to generate the key iodo-bicyclo[1.1.1]pentane intermediate. chemrxiv.orgchemrxiv.org In the second step, this intermediate is treated with various nitrogen or sulfur nucleophiles (e.g., primary/secondary amines, aliphatic thiols). chemrxiv.orgresearchgate.net The reaction proceeds via a nucleophilic substitution that induces a skeletal rearrangement, converting the BCP core into a BCB framework. chemrxiv.org This transformation provides a practical route to functionalized bicyclo[1.1.0]butanes from readily available BCP starting materials, expanding the utility of iodo-BCPs as precursors to other valuable carbocyclic cores. chemrxiv.org
The table below outlines the transformation of Iodo-BCPs into substituted BCBs.
| Reactant 1 (Iodo-BCP) | Reactant 2 (Nucleophile) | Reaction Conditions | Product Type |
| 1-Iodo-3-substituted-BCP | Primary Amines | Sulfolane (B150427), Heat (80-140 °C) | N-Substituted Bicyclo[1.1.0]butane |
| 1-Iodo-3-substituted-BCP | Secondary Amines (e.g., Morpholine) | Sulfolane, Heat (80-140 °C) | N-Substituted Bicyclo[1.1.0]butane |
| 1-Iodo-3-substituted-BCP | Aliphatic Thiols | Sulfolane, Heat (80-140 °C) | S-Substituted Bicyclo[1.1.0]butane |
in the Development of Novel Chemical Scaffolds
The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a significant three-dimensional scaffold in modern drug discovery. thieme-connect.com It is frequently employed as a bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups. thieme-connect.comacs.orgsemanticscholar.org The BCP core offers several advantages over traditional aromatic systems, including improved physicochemical properties such as enhanced aqueous solubility, higher metabolic stability, and reduced lipophilicity. nih.gov These characteristics have made BCP derivatives highly sought after in medicinal chemistry for escaping the often-patented chemical space of "flat" aromatic compounds. nih.gov
This compound serves as a particularly versatile building block for constructing novel chemical scaffolds. Its structure is strategically important because the two bridgehead positions are functionalized with distinct chemical handles: an iodo group and a methyl ester. This dissimilarity allows for selective and sequential chemical transformations, enabling the controlled, stepwise assembly of complex molecular architectures. The rigid, rod-like geometry of the BCP core ensures that substituents are held at a fixed distance and orientation, a valuable feature for probing biological interactions. acs.orgsemanticscholar.org
The development of new synthetic methodologies has expanded the utility of BCP building blocks. For instance, radical additions to the highly strained precursor, [1.1.1]propellane, are a common method for synthesizing 1,3-disubstituted BCPs. researchgate.netfrontiersin.org The resulting functionalized BCPs, such as this compound, are then used in subsequent reactions to create a diverse array of derivatives.
The iodo-substituent is a key functional group for elaboration. It can participate in a variety of cross-coupling reactions, such as Sonogashira, Suzuki, and Buchwald-Hartwig couplings, allowing for the introduction of carbon- and heteroatom-based substituents. Furthermore, iodo-BCPs can undergo nucleophilic substitution reactions. Research has shown that related compounds like 1,3-diiodobicyclo[1.1.1]pentane react with nucleophiles such as pyridines, quinolines, and tertiary amines to form novel BCP-containing salts. lboro.ac.ukacs.org This reactivity provides a direct route to novel cationic scaffolds with potential applications in materials science and medicinal chemistry. acs.orgresearchgate.net
A powerful example of using a related iodo-BCP building block is in the synthesis of BCP-triazole scaffolds via "click" chemistry. chemrxiv.org The reaction of 1-azido-3-iodobicyclo[1.1.1]pentane with various terminal alkynes using copper(I)-catalyzed 1,3-dipolar cycloaddition provides a robust method for creating highly functionalized BCP-triazole conjugates. chemrxiv.org This approach demonstrates how the BCP core can be used to link different molecular fragments, generating novel structures with precisely controlled three-dimensional shapes.
The following tables summarize representative transformations used to generate novel scaffolds from BCP precursors, illustrating the synthetic utility of the distinct functional handles present on compounds like this compound.
Table 1: Synthesis of BCP-Triazole Scaffolds via Cycloaddition
| Precursor | Reagent | Reaction Type | Resulting Scaffold | Ref |
|---|---|---|---|---|
| 1-Azido-3-iodobicyclo[1.1.1]pentane | Terminal Alkynes | Cu(I)-catalyzed 1,3-dipolar cycloaddition | 1-(3-Iodobicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazoles | chemrxiv.org |
Table 2: Synthesis of BCP-Heterocyclic Scaffolds via Nucleophilic Substitution
| Precursor | Reagent | Reaction Type | Resulting Scaffold | Ref |
|---|---|---|---|---|
| 1,3-Diiodobicyclo[1.1.1]pentane | Pyridines | Nucleophilic Substitution | Bicyclo[1.1.1]pentylpyridinium Salts | acs.orgresearchgate.net |
| 1,3-Diiodobicyclo[1.1.1]pentane | Quinolines | Nucleophilic Substitution | Bicyclo[1.1.1]pentylquinolinium Salts | acs.org |
Advanced Spectroscopic and Computational Analysis in Bcp Research
Spectroscopic Characterization of BCP Derivatives
Spectroscopic analysis provides empirical data to confirm the synthesis and elucidate the precise structure of BCP compounds. Techniques such as NMR, mass spectrometry, and X-ray diffraction are routinely employed to verify the integrity of the BCP core and the nature of its substituents.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural verification of BCP derivatives in solution. The high symmetry of the BCP cage results in distinctive NMR spectra.
¹H NMR: The proton NMR spectra of 1,3-disubstituted BCPs are typically simple. The six methylene (B1212753) protons on the cage walls are chemically equivalent and appear as a characteristic singlet in the range of δ 2.0-3.0 ppm. nih.govrsc.org For instance, in various 1-(3-iodobicyclo[1.1.1]pentanyl)pyridinium iodide salts, the BCP methylene protons consistently appear as a singlet around δ 2.96-3.07 ppm. nih.gov
¹³C NMR: The carbon NMR spectra are also characteristic. The two bridgehead carbons (C1 and C3) and the three methylene carbons (C2, C4, C5) give rise to distinct signals. The bridgehead carbons attached to substituents show varied chemical shifts depending on the substituent's electronic nature. For example, in a series of 1-(3-iodobicyclo[1.1.1]pentanyl)pyridinium salts, the carbon atom bonded to the pyridinium (B92312) nitrogen typically resonates around δ 60.7-62.1 ppm, while the carbon bearing the iodine atom appears significantly upfield, often at a negative chemical shift (e.g., δ -3.0 to -5.3 ppm), due to the heavy atom effect of iodine. nih.gov The methylene carbons generally produce a signal between δ 50-65 ppm. nih.govacs.org
| Compound | Bridgehead Carbon (C-N⁺) | Bridgehead Carbon (C-I) | Methylene Carbons (-CH₂-) |
|---|---|---|---|
| 1-(3-Iodobicyclo[1.1.1]pentanyl)pyridinium Iodide | 60.7 | -4.8 | 61.2 |
| 1-(3-Iodobicyclo[1.1.1]pentanyl)-4-phenylpyridinium Iodide | 60.7 | -4.6 | 60.8 |
| 1-(3-Iodobicyclo[1.1.1]pentanyl)-2-methylpyridinium Iodide | 61.5 | -3.6 | 62.1 |
Mass spectrometry is crucial for confirming the molecular weight and elemental composition of newly synthesized BCP derivatives. High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula. acs.org For example, the molecular ion for 1-(3-iodobicyclo[1.1.1]pentanyl)pyridinium was calculated as C₁₀H₁₁IN⁺ with m/z 271.9931 and experimentally found to be 271.9930, confirming its composition. nih.gov This technique is routinely applied to verify the successful incorporation of the BCP scaffold and its substituents in a target molecule. nih.govacs.org
| BCP Derivative | Transannular Distance (Å) |
|---|---|
| 1-Iodo-3-(4-iodophenyl)bicyclo[1.1.1]pentane | 1.804(8) |
| 1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane | 1.868(4) |
| BCP Derivative with N-H···O contacts | 1.898(3) |
| BCP Derivative with O···H interactions | 1.923(3) |
Computational Chemistry and Theoretical Studies
Computational methods provide deep insights into the electronic structure, stability, and reactivity of BCP systems, complementing experimental findings. These theoretical studies are essential for understanding the unique properties conferred by the strained BCP cage.
Density Functional Theory (DFT) is a powerful computational tool used extensively in BCP research. DFT calculations are employed to optimize molecular geometries, predict NMR spectra, and analyze electronic properties. tum.de For example, DFT has been used to calculate molecular electrostatic potentials (MEP) on the surfaces of BCP scaffolds to understand and predict non-covalent interactions, such as halogen and hydrogen bonding. nih.govtum.de These calculations help elucidate the halogen-bond donor and acceptor capabilities of molecules like methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate. Furthermore, DFT is used to investigate reaction mechanisms involving BCPs by calculating the energy profiles of reaction pathways, thereby explaining observed product distributions and reactivity trends. acs.orgnih.govchinesechemsoc.org
Molecular modeling encompasses a range of computational techniques used to predict the chemical behavior of molecules and to design novel structures with desired properties. In the context of BCP research, modeling is used to understand the exceptional reactivity of certain derivatives. For instance, analyses of the geometries and frontier molecular orbitals of BCP-amines have shown that their high intrinsic nucleophilicity and low steric hindrance contribute to their enhanced reactivity compared to other bridged systems. nih.govresearchgate.net Such computational studies are vital for rationalizing experimental observations and for the predictive design of BCP derivatives as bioisosteres in medicinal chemistry. pnas.org By modeling the shape and electronic properties of BCPs, chemists can better predict how they will fit into enzyme active sites or interact with biological targets, accelerating the drug discovery process. pnas.orgresearchgate.net
Analysis of Frontier Molecular Orbitals and Electronic Effects
The unique, strained cage structure of the bicyclo[1.1.1]pentane (BCP) core in compounds like this compound gives rise to distinctive electronic properties that are a subject of intense computational and theoretical study. The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the reactivity, stability, and electronic interactions of these molecules.
Electronic Structure of the BCP Core: The BCP framework is characterized by an inverted tetrahedral geometry at its two bridgehead carbons. The bond between these bridgehead carbons is not a typical sigma (σ) bond; instead, it involves significant p-orbital character, leading to electron density within the cage structure. This internal electron density and the unique hybridization allow the BCP cage to effectively transmit electronic effects between the substituents at the 1- and 3-positions. Quantum chemical studies have shown that the BCP framework can transmit not only long-range polar effects but also short-range effects related to electronegativity and π-electron transfer through hyperconjugative interactions between the substituent and the cage. nih.gov
Electronic Effects of Substituents: In this compound, the electronic landscape of the BCP core is modulated by two distinct functional groups: the iodo group and the methyl carboxylate group.
Iodo Group: As a halogen, iodine exerts a significant electronic influence. Its effect is twofold: it is highly electronegative, leading to a polarization of the carbon-iodine bond, and it possesses lone pairs of electrons that can potentially participate in interactions. Computational studies on halogenated BCP derivatives indicate that the electronegativity of the halogen substituent is a primary factor in determining the deformation of the BCP cage. nih.gov The presence of the iodine atom generally leads to a lowering of the FMO energy levels compared to an unsubstituted BCP.
Methyl Carboxylate Group: The ester functional group is a classic electron-withdrawing group due to the electronegativity of the oxygen atoms and the potential for resonance stabilization. This group significantly lowers the energy of both the HOMO and LUMO, influencing the molecule's electrophilicity and its potential as a reactant in various chemical transformations.
Frontier Molecular Orbital Analysis: The energies and distributions of the HOMO and LUMO are key determinants of a molecule's chemical behavior. For BCP derivatives, FMO analysis helps explain their reactivity and potential as bioisosteres.
HOMO: The HOMO is associated with the molecule's ability to donate electrons (its nucleophilicity). In substituted BCPs, the energy and localization of the HOMO are influenced by the nature of the substituents. Electron-donating groups would raise the HOMO energy, while electron-withdrawing groups, such as the methyl carboxylate, lower it, making the molecule less nucleophilic.
LUMO: The LUMO is associated with the molecule's ability to accept electrons (its electrophilicity). The presence of both the iodo and methyl carboxylate groups is expected to significantly lower the LUMO energy of the BCP core, making it more susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and electronic excitability. A smaller gap suggests that the molecule is more reactive. The combined electron-withdrawing nature of the substituents in this compound likely results in a moderately sized HOMO-LUMO gap.
Computational studies, often employing Density Functional Theory (DFT), are essential for precisely calculating these orbital energies and visualizing their spatial distribution. nih.gov Such analyses for BCP-amines have shown that their high intrinsic nucleophilicity, a key electronic property, contributes to their exceptional reactivity. nih.gov
Below is a representative table of calculated FMO properties for substituted BCP systems, illustrating the general trends discussed.
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Key Electronic Feature |
| Bicyclo[1.1.1]pentane (parent) | ~ -9.7 | ~ 1.5 | ~ 11.2 | High kinetic stability due to large gap. |
| BCP-I (generic iodo-BCP) | Lowered | Lowered | Reduced | Iodine's electronegativity lowers orbital energies. |
| BCP-COOCH₃ (generic ester-BCP) | Significantly Lowered | Significantly Lowered | Reduced | Strong electron-withdrawing effect. |
| This compound | Lowered | Significantly Lowered | Moderately Reduced | Combined withdrawing effects of both substituents. |
Note: The values in this table are illustrative, based on established principles of electronic effects on BCP systems, and intended to show qualitative trends. Precise energy values require specific DFT calculations for the molecule of interest.
Current Research Challenges and Future Directions
Development of More Sustainable and Environmentally Benign Synthetic Routes
A significant challenge in BCP synthesis has been the reliance on harsh reaction conditions and hazardous reagents. Traditional methods often required high-pressure mercury lamps or stoichiometric organometallic reagents, limiting their functional group tolerance and generating substantial waste. The synthesis of the BCP core itself has involved radical-based dehalogenation steps using reagents like tin hydrides, which pose environmental concerns.
The future of BCP synthesis is trending towards more sustainable and greener methodologies. A major focus is the expanded use of photoredox catalysis, which employs visible light as a renewable energy source to promote reactions under mild conditions. Recent advancements include metal- and additive-free multicomponent reactions driven by visible light, which can construct C-C and C-S bonds on the BCP core in a single step. Light-driven, catalyst-free reactions performed in flow systems have proven to be highly scalable, capable of producing BCP iodides in kilogram quantities, which is a significant step towards industrial applicability. The development of metal-free strategies, such as the azidoheteroarylation of [1.1.1]propellane, further contributes to this environmentally benign approach. The continued exploration of photocatalysis, flow chemistry, and atom-economical multicomponent reactions will be crucial for making the synthesis of complex BCPs both efficient and sustainable.
| Synthetic Approach | Key Features | Sustainability Advantage |
| Photoredox Catalysis | Utilizes visible light; often employs organic photocatalysts. | Reduces reliance on harsh UV light and toxic heavy metals. |
| Metal-Free Reactions | Avoids transition metal catalysts. | Simplifies purification and eliminates metal waste streams. |
| Flow Chemistry | Reactions are performed in continuous-flow reactors. | Offers enhanced safety, scalability, and precise control over reaction parameters. |
| EDA Complex Photoactivation | Employs electron donor-acceptor complexes to initiate reactions with light. | Enables metal- and additive-free transformations under mild conditions. |
Exploration of Under-Addressed Functionalization Positions
Historically, research has overwhelmingly focused on the synthesis of 1,3-disubstituted BCPs, which serve as effective bioisosteres for para-substituted arenes. The functionalization of the secondary bridge C–H bonds (the C2 position) has been largely neglected and represents a significant synthetic hurdle. These C–H bonds are exceptionally strong (estimated bond dissociation energy of ~106 kcal mol⁻¹), making them inert to many standard chemical transformations. This limitation has restricted the exploration of BCPs as potential mimics for ortho- and meta-substituted arenes, a largely inaccessible area of chemical space.
Future research is heavily focused on developing novel catalytic systems to conquer the challenge of C2 functionalization. This is an emerging field where strategies like hydrogen atom transfer (HAT) and photoredox catalysis are being employed to activate these robust C–H bonds for arylation and amination. Another promising avenue is the use of specialized catalysts, such as chiral dirhodium complexes, for direct C–H insertion reactions, although this has primarily targeted the tertiary bridgehead C-H bond thus far. The development of programmable and sequential functionalization strategies, for instance using BCP bis-boronates, opens up pathways to selectively modify different positions on the BCP core. Success in this area will dramatically expand the structural diversity of BCPs, allowing for more nuanced structure-activity relationship (SAR) studies in drug discovery.
| Position | Status | Synthetic Challenge | Future Goal |
| C1, C3 (Bridgehead) | Well-explored. | Control of stereochemistry for chiral derivatives. | Development of more efficient and enantioselective methods. |
| C2 (Bridge) | Under-addressed. | High C–H bond strength and inertness. | General and modular methods for 1,2- and 1,2,3-substituted BCPs. |
Mechanistic Elucidation of Complex BCP Transformations
The high strain energy (approx. 66.6 kcal mol⁻¹) and unique bonding of the BCP core and its precursors, like [1.1.1]propellane, lead to complex and often competing reaction pathways. Transformations frequently involve fleeting radical or ionic intermediates, making it difficult to control chemoselectivity. For example, in multicomponent reactions, competitive trapping of BCP radicals can occur between different reagents in the mixture, and some reagents may add directly to [1.1.1]propellane, leading to undesired side products. Fundamental studies have shown that reactivity is not governed by strain release alone; electronic effects like delocalization play a crucial, and sometimes dominant, role in determining reaction outcomes.
A key future direction is the use of integrated experimental and computational approaches to unravel these intricate mechanisms. Mechanistic studies confirming radical-relay pathways have been vital for understanding new reactions. Future work will require in-depth kinetic analysis, intermediate trapping experiments, and advanced computational modeling, such as density functional theory (DFT), to map out reaction energy landscapes. A deeper mechanistic understanding will enable the rational design of more selective and efficient catalysts and reaction conditions, moving the field from serendipitous discovery to predictable synthesis.
Design of Novel BCP-Based Molecular Tools and Reagents
While simple BCPs are valuable, the next frontier lies in creating sophisticated BCP-based reagents and building blocks with tailored reactivity for broader applications. The challenge is to move beyond using the BCP core as a passive scaffold and instead leverage its unique geometry and properties to create new functional molecules.
Future research is aimed at developing a toolkit of versatile BCP reagents. This includes creating "linchpin" molecules with orthogonal functional handles that allow for rapid and modular diversification. The synthesis of BCP-containing boronic esters and trifluoroborates has provided access to versatile coupling partners for a range of photoredox transformations. Another exciting area is the development of BCP derivatives for "click chemistry," such as BCP-azides and BCP-alkynes. These reagents are powerful tools for applications in bioconjugation, materials science, and combinatorial chemistry. Furthermore, stable and storable precursors like 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) are being explored as versatile starting points for generating a wide array of functionalized BCPs.
Integration with Automated Synthesis and High-Throughput Experimentation
The need to rapidly explore the vast chemical space of substituted BCPs for applications like drug discovery presents a significant challenge for traditional, manual synthesis. Adapting the often sensitive and complex reactions used in BCP chemistry to automated platforms is a non-trivial task.
The integration of automated synthesis and high-throughput experimentation (HTE) is a critical future direction for accelerating research in this field. HTE platforms, including nanomole-scale and flow-based systems, have already been successfully used to rapidly screen reaction conditions and optimize syntheses of bicyclo[1.1.1]pentylamines and other derivatives. This approach dramatically reduces the amount of material and time required for optimization. The future will see a deeper integration of robotics, flow chemistry, and machine learning algorithms to not only optimize reactions but also to predict new transformations and guide the synthesis of large compound libraries for biological screening.
Expansion of BCP Applications Beyond Bioisosterism in New Areas of Chemical Research
The predominant application for BCPs has been as a bioisostere for phenyl, tert-butyl, and alkyne groups in medicinal chemistry. While this has been immensely fruitful, it also represents a narrow view of the scaffold's potential. The primary challenge is to leverage the BCP's unique physical and geometric properties for functions completely unrelated to bioisosterism.
A major future direction is the systematic exploration of BCPs in materials science. The rigid, rod-like structure of 1,3-disubstituted BCPs makes them ideal building blocks for molecular rods, liquid crystals, and well-defined supramolecular structures. Their unique three-dimensional character also allows for the design of pharmacophores that can explore chemical space orthogonal to the plane of a traditional aromatic ring, opening new possibilities in drug design. Other novel applications are also emerging, such as the investigation of functionalized BCPs as potential odorants for hydrogen gas and as building blocks for bioconjugate chemistry via click reactions. Expanding the functional repertoire of the BCP core will ensure its continued relevance across diverse areas of chemical research.
Q & A
Q. Table 1: Synthetic Routes Comparison
| Method | Catalyst/Reagent | Yield | Purity | Reference |
|---|---|---|---|---|
| Rh₂(Oct)₄-mediated | Rhodium, NaI | 36–42% | 90% | |
| Grignard functionalization | 1-NapthylMgBr | 42–43% | >95% |
Advanced: How can reaction conditions be optimized for higher yields?
Methodological Answer:
Key variables include:
- Catalyst loading : Reducing Rh₂(Oct)₄ to 0.05 mol% minimizes side reactions while maintaining efficiency .
- Solvent polarity : Dichloromethane outperforms THF due to better stabilization of transition states.
- Temperature : Reactions at −20°C improve selectivity for bicyclo[1.1.1]pentane cores .
- Additives : NaI (0.5 equiv) enhances iodine incorporation by stabilizing iodonium intermediates .
Basic: What analytical techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Look for diagnostic peaks:
- HRMS : Exact mass confirmation (e.g., C₈H₉IO₂ requires [M+H]⁺ = 278.9652) .
- FTIR : Ester C=O stretch (~1740 cm⁻¹) and C-I stretch (~550 cm⁻¹) .
Advanced: What mechanistic insights explain the cyclopropanation step?
Methodological Answer:
The Rh-catalyzed reaction proceeds via a dirhodium-carbene intermediate , which undergoes [2+1] cycloaddition with the iodinated alkene. Computational studies suggest:
- Transition state : A distorted trigonal bipyramidal geometry at rhodium.
- Steric effects : Bulky substituents on the alkene favor bicyclo[1.1.1]pentane over linear products .
- Competing pathways : Trace water or oxygen leads to hydroxylated byproducts; thus, rigorous anhydrous conditions are critical .
Basic: What safety precautions are required for handling this compound?
Methodological Answer:
- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent decomposition .
- PPE : Use nitrile gloves, safety goggles, and fume hoods due to potential iodide release .
- Disposal : Collect waste in halogen-compatible containers for incineration by licensed facilities .
Advanced: How can this compound be functionalized for drug discovery applications?
Methodological Answer:
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids using Pd(PPh₃)₄ (5 mol%) in THF/water (3:1) at 80°C .
- Ester hydrolysis : Treat with LiOH (2 equiv) in MeOH/H₂O (4:1) to yield the carboxylic acid for peptide conjugation .
- Radical reactions : Use AIBN as initiator for C-H functionalization at bridgehead positions .
Contradictions in Literature: Why do synthetic yields vary across studies?
Critical Analysis:
- Catalyst purity : Commercial Rh₂(Oct)₄ often contains inactive oxides; recrystallization improves activity .
- Substrate scope : Electron-deficient alkenes yield lower conversions due to reduced cycloaddition kinetics .
- Workup protocols : Silica gel chromatography can degrade iodinated products; neutral alumina is preferred .
Q. Key Recommendations for Researchers
Prioritize Rh-catalyzed methods for scalability but optimize Grignard routes for stereochemical control.
Use computational tools (e.g., DFT) to predict substituent effects on reaction pathways .
Validate analytical data against known bicyclo[1.1.1]pentane derivatives to avoid misassignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
